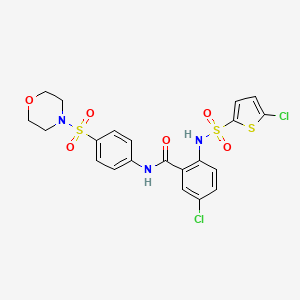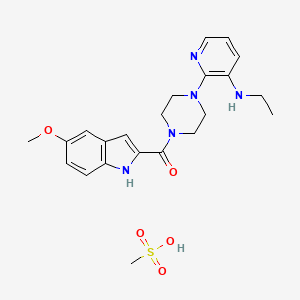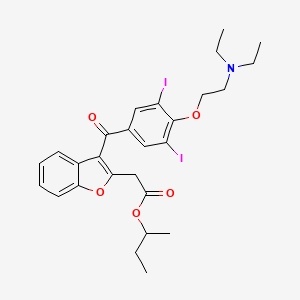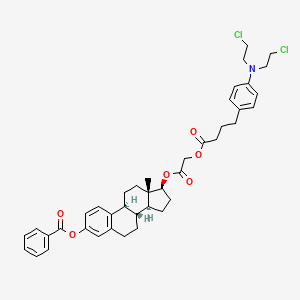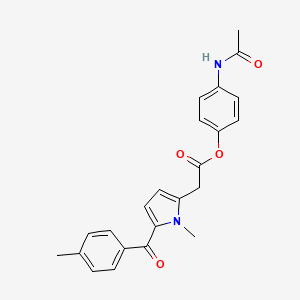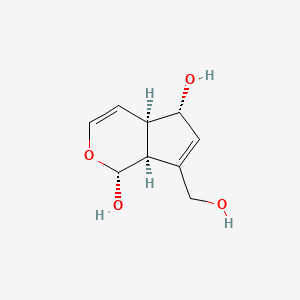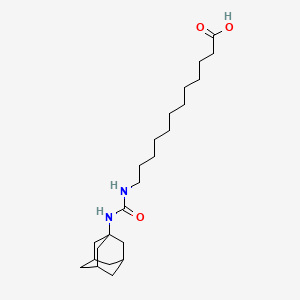
BENZAMIDE, N,N-BIS(5-(p-AMINOPHENOXY)PENTYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N-bis(5-(p-aminophenoxy)pentyl)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Properties and Applications of Related Compounds:
Polyimide Films Using Various Diamine Monomers : Research by Jeon et al. (2022) synthesized polyamic acids and subsequently polyimide (PI) films using diamine monomers, focusing on the thermal, mechanical, optical, and solubility properties of these films. The study emphasizes the correlation between monomer structures and the properties of colorless and transparent PI films (Jeon, Kwac, Kim, & Chang, 2022).
Semifluorinated Organo-Soluble Aromatic Polyamides : Bera et al. (2012) synthesized a series of organo-soluble polyamides from semifluorinated aromatic diamines, analyzing their solubility, molecular weights, thermal stability, and mechanical properties (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Novel Bis-Benzamide Liquid Crystalline Materials : A study by Iqbal et al. (2018) explored the synthesis and characterization of symmetric, bent-shaped bis-benzamide dimers, focusing on their mesomorphic properties and thermal stability (Iqbal, Siddiqi, Akhter, & Fatmi, 2018).
Supramolecular PEG-co-oligo(p-benzamide)s : König et al. (2007) developed an automated synthesis protocol for oligo(p-benzamide)s, examining their molecular dissolution, aggregation behavior, and conformational properties (König, Gorelik, Kolb, & Kilbinger, 2007).
Synthesis of Polyamides from Cyano-Containing Monomers : Klein and Bryant (2004) synthesized a series of aromatic-aliphatic polyamides based on cyano-containing monomers, evaluating their mechanical properties and thermal transition temperatures (Klein & Bryant, 2004).
Highly Soluble Polyamides with Multiple Benzene Rings : Liaw et al. (2002) prepared polyamides with inherent viscosities and glass transition temperatures, noting their excellent solubility and thermal stability (Liaw, Huang, Hsu, & Chen, 2002).
Polyamides with Ether Linkages and P-Terphenyls : Hsiao and Chang (2004) synthesized polyamides containing ether linkages and laterally attached p-terphenyls, focusing on their solubility, mechanical strength, and thermal properties (Hsiao & Chang, 2004).
Polyamides and Poly(amide-imide)s Derived from Bis(aminophenoxy) Benzonitrile : Saxena et al. (2003) prepared polyamides and poly(amide-imide)s from 2,2-bis(4-aminophenoxy) benzonitrile, analyzing their solubility, glass transition temperatures, and thermal stability (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Eigenschaften
CAS-Nummer |
103161-39-3 |
|---|---|
Produktname |
BENZAMIDE, N,N-BIS(5-(p-AMINOPHENOXY)PENTYL)- |
Molekularformel |
C29H37N3O3 |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
N,N-bis[5-(4-aminophenoxy)pentyl]benzamide |
InChI |
InChI=1S/C29H37N3O3/c30-25-12-16-27(17-13-25)34-22-8-2-6-20-32(29(33)24-10-4-1-5-11-24)21-7-3-9-23-35-28-18-14-26(31)15-19-28/h1,4-5,10-19H,2-3,6-9,20-23,30-31H2 |
InChI-Schlüssel |
DNCDPVUROCRUCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)CCCCCOC3=CC=C(C=C3)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)CCCCCOC3=CC=C(C=C3)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
103161-39-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzamide, N,N-bis(5-(p-aminophenoxy)pentyl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B1666108.png)
